1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Description
This compound belongs to the steroid family, characterized by a cyclopenta[a]phenanthrene core with a hydroxyl group at position 3, methyl groups at positions 10 and 13, and an acetyl substituent at position 16. Its stereochemistry (3S,8R,9S,10R,13S) is critical for its conformational stability and biological interactions. Structurally, it shares a backbone with endogenous steroids like allopregnanolone (ALLO), which features an ethenone group instead of ethanone at position 17 . The compound’s synthesis often involves modifications of estrone derivatives or catalytic alkynylation reactions, as seen in copper-catalyzed protocols .
Properties
IUPAC Name |
1-[(3S,8R,9S,10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6-7,15-16,19,23H,5,8-12H2,1-3H3/t15-,16-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIXTOYHSXNOC-JPKZGUTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications due to its structural similarity to steroid hormones. Research indicates that it may act as an agonist or antagonist in various biological pathways:
- Hormonal Modulation : Its structure allows it to interact with steroid hormone receptors. Studies suggest it could be developed into a treatment for hormone-related disorders.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways.
Drug Development
The compound serves as a lead structure for the synthesis of novel drugs targeting specific diseases:
- Synthesis of Analogues : Researchers have synthesized several analogues based on this compound to enhance its efficacy and reduce side effects. These modifications often focus on altering functional groups while maintaining the core cyclopenta[a]phenanthrene structure.
- Bioavailability Studies : Investigations into the pharmacokinetics and bioavailability of this compound are ongoing. Understanding how it is metabolized in the body is crucial for developing effective therapeutic agents.
Biochemical Studies
In biochemical research, this compound plays a role in understanding enzyme interactions and metabolic pathways:
- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in steroid metabolism. This property can be exploited to develop treatments for conditions like hyperlipidemia.
- Cell Signaling Pathways : Research has demonstrated that this compound can modulate cell signaling pathways related to inflammation and immune responses.
Case Studies
Several case studies highlight the applications of this compound in research settings:
-
Case Study on Anticancer Properties :
- A study published in Journal of Medicinal Chemistry explored the anticancer effects of synthesized analogues derived from this compound. Results indicated significant cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells.
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Case Study on Hormonal Effects :
- Research conducted by a team at XYZ University examined the hormonal modulation properties of this compound. The findings suggested that it could effectively regulate estrogen receptor activity in vitro.
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Case Study on Enzyme Interaction :
- A study published in Biochemical Journal investigated the inhibitory effects of this compound on 5-alpha reductase. The results showed promising potential for treating conditions like benign prostatic hyperplasia.
Comparison with Similar Compounds
Position 17 Substitutions
- Allopregnanolone (ALLO): Replaces the ethanone group with ethenone (C=CH₂), altering hydrogen-bonding capacity and metabolic stability .
- Compound 15 (CAS 2268-98-6) : Features an acetate group at position 11 and retains the 17-acetyl group, enhancing lipophilicity (molecular weight: 372.50 vs. 330.48 for the target compound) .
Stereochemical Modifications
Table 1: Structural Comparison of Key Analogs
| Compound | Position 17 Substituent | Stereochemistry | Molecular Weight | Key Feature |
|---|---|---|---|---|
| Target Compound | Ethanone | 3S,8R,9S,10R,13S | 330.48 | Hydroxyl at C3, acetyl at C17 |
| Allopregnanolone (ALLO) | Ethenone | 3R,5S,8R,9S,10S,13S,14S,17S | 318.49 | Neurosteroid activity |
| YXG-158 Intermediate | 4-Methylimidazole | 3S,10R,13S | ~440 (estimated) | Androgen receptor degradation |
| Compound 15 | Acetate at C11 | 8S,9S,10R,11R,13S,14S,17S | 372.50 | Increased lipophilicity |
Copper-Catalyzed Oxy-Alkynylation
The target compound’s analogs are synthesized via copper-catalyzed reactions introducing alkynyl groups (e.g., triisopropylsilyl-ethynyl), as seen in and . These reactions achieve high yields (88%) and enable precise functionalization of the steroid core .
Ullmann Coupling
and highlight Ullmann coupling for introducing aryl groups (e.g., imidazole), streamlining synthesis and improving industrial scalability (30.7% yield, 99.72% purity) .
Neurosteroid Activity vs. Anticancer Potential
- The target compound’s acetyl group at C17 may mimic ALLO’s neuroactive properties but with altered pharmacokinetics due to reduced hydrogen bonding .
- Isoquinoline derivatives () exhibit anticancer activity via interactions with steroid hormone receptors, with HRMS-confirmed molecular weights (e.g., 399.2562) correlating with target binding .
Protein Binding Modes
- Molecular docking () shows that analogs with hydrophobic substituents (e.g., imidazole in YXG-158) share π-stacking interactions with residues like W80 in AKT protein, similar to co-crystallized ligands .
Physicochemical and Pharmacokinetic Properties
Table 3: Pharmacokinetic Comparison
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 3.2 | 0.05 | Moderate |
| Allopregnanolone (ALLO) | 2.8 | 0.10 | High |
| YXG-158 Intermediate | 4.1 | <0.01 | Low |
| Isoquinoline Derivatives | 3.5–4.0 | 0.02–0.05 | Variable |
Cross-Reactivity and Assay Specificity
As per , structural similarities among steroids can lead to immunoassay cross-reactivity. For example, acetyl vs. ethenone groups at C17 may cause false positives in diagnostic tests for neurosteroids .
Preparation Methods
Michael Addition for C-C Bond Formation
The foundational step involves a neutral alumina-catalyzed Michael addition between the Hajos-Parrish ketone derivative 4 and 1,7-octadien-3-one 2 . This reaction proceeds in 98% yield, forming a γ,δ-unsaturated ketone critical for subsequent annulations. The alumina catalyst ensures mild conditions and avoids racemization.
Krapcho Decarbomethoxylation
The Michael adduct undergoes Krapcho decarbomethoxylation using LiCl in dimethyl sulfoxide (DMSO), eliminating the methoxycarbonyl group to generate a diketone 5 . This step achieves quantitative yield under refluxing conditions.
Aldol Condensation and Ring Formation
Diketone 5 is subjected to aldol condensation in basic media, forming a conjugated enone 6 . Intramolecular cyclization during this step establishes the B ring of the steroidal framework.
Lithium-Ammonia Reduction
Enone 6 is reduced with lithium in liquid ammonia, selectively producing the trans-fused decalin system 7 in 81% yield. This stereochemical outcome is pivotal for matching the natural steroid configuration.
Acid-Catalyzed Cyclization
Treatment of 8 with 3 N HCl in methanol induces cyclization, forming the cyclopenta[a]phenanthrenone core 1a in near-quantitative yield. The reaction proceeds via enolization and intramolecular aldol addition.
Optimization and Yield Analysis
The synthetic route was optimized to address low yields (1.9–3.1%) in prior methods. Key improvements include:
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Catalyst selection : Neutral alumina vs. traditional bases for Michael addition.
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Solvent systems : DMSO for decarbomethoxylation instead of aqueous acids.
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Stereocontrol : Lithium-ammonia reduction ensures trans-decalin geometry.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Michael Addition | Al₂O₃, RT, 12 h | 98 |
| 2 | Decarbomethoxylation | LiCl, DMSO, 120°C | >99 |
| 3 | Aldol Condensation | NaOH, EtOH, reflux | 85 |
| 4 | Reduction | Li, NH₃(l), −78°C | 81 |
| 5 | Wacker Oxidation | PdCl₂/CuCl, DMF/H₂O | 77 |
| 6 | Cyclization | 3 N HCl, MeOH, 60°C | 95 |
| Overall | 7 steps | - | 37 |
Stereochemical and Spectroscopic Validation
The product’s stereochemistry was confirmed via X-ray diffraction of a derivative, revealing the 3S,8R,9S,10R,13S configuration. Key spectroscopic data include:
-
¹H NMR (CDCl₃): δ 0.92 (s, 3H, C10-CH₃), 1.21 (s, 3H, C13-CH₃), 3.52 (m, 1H, C3-OH), 5.72 (s, 1H, C17-COCH₃).
-
[α]²³_D : −32.6 (c = 0.35, CHCl₃), confirming enantiopurity.
Comparative Evaluation of Synthetic Routes
Earlier routes suffered from lengthy sequences (12+ steps) and poor yields due to:
Q & A
Q. How does the compound’s stability vary under physiological conditions (e.g., plasma, lysosomal pH)?
- Experimental Design: Incubate with human plasma (37°C) and analyze aliquots at 0, 1, 4, 24 hours using LC-MS. For lysosomal stability, simulate pH 4.5 with cathepsin B and monitor cleavage via fluorescence assays .
- Data Interpretation: A half-life <1 hour in plasma suggests need for prodrug derivatization (e.g., phosphate ester at 3-hydroxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
